molecular formula C9H21ClO3Si B1211364 (3-Chloropropyl)triethoxysilane CAS No. 5089-70-3

(3-Chloropropyl)triethoxysilane

Cat. No. B1211364
Key on ui cas rn: 5089-70-3
M. Wt: 240.8 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Patent
US04401598

Procedure details

1.0 mole of 3-chloropropyltriethoxysilane (Cl-PTES) and 1.1 moles of sodium azide were heated together in a 500 ml capacity three neck flask made of glass and equipped with reflux condenser and magnetic stirrer and in the presence of 5 mole percent of a catalyst on the basis of a mixture of tris(n-C8 to C10 alkyl)methyl ammonium chloride with stirring for 3 hours at 140° C. The rectification subsequently carried out thereon at reduced pressure gave the 3-azidopropyltriethoxysilane (N3 -PTES) in a yield of 95 weight percent. The N3 -PTES had the following properties:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
tris(n-C8 to C10 alkyl)methyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[N-:15]=[N+:16]=[N-:17].[Na+]>>[N:15]([CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])=[N+:16]=[N-:17] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Name
Quantity
1.1 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
tris(n-C8 to C10 alkyl)methyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and magnetic stirrer

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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